phenylsilane CAS No. 189276-37-7](/img/structure/B15163526.png)
[(2-Iodophenoxy)methyl](dimethyl)phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Iodophenoxy)methylphenylsilane is an organosilicon compound with the molecular formula C15H17IOSi It is characterized by the presence of an iodophenoxy group attached to a methyl-dimethylphenylsilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenoxy)methylphenylsilane typically involves the reaction of 2-iodophenol with chloromethyl(dimethyl)phenylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
2-Iodophenol+Chloromethyl(dimethyl)phenylsilane→(2-Iodophenoxy)methylphenylsilane+HCl
Industrial Production Methods
Industrial production of (2-Iodophenoxy)methylphenylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Iodophenoxy)methylphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylsilane moiety can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenoxy derivatives.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced phenylsilane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Iodophenoxy)methylphenylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is employed in the preparation of silicon-based materials with unique properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a precursor for bioactive molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Wirkmechanismus
The mechanism of action of (2-Iodophenoxy)methylphenylsilane involves its interaction with various molecular targets and pathways. The iodophenoxy group can participate in electrophilic aromatic substitution reactions, while the phenylsilane moiety can undergo oxidation or reduction reactions. These interactions enable the compound to act as a versatile reagent in organic synthesis and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylsilane: A simpler organosilicon compound with a phenyl group attached to a silicon atom.
Methylphenylsilane: Similar to phenylsilane but with an additional methyl group attached to the silicon atom.
Diphenylsilane: Contains two phenyl groups attached to the silicon atom.
Uniqueness
(2-Iodophenoxy)methylphenylsilane is unique due to the presence of the iodophenoxy group, which imparts distinct reactivity and properties compared to other organosilicon compounds. This uniqueness makes it valuable in specific synthetic applications and research areas.
Eigenschaften
CAS-Nummer |
189276-37-7 |
|---|---|
Molekularformel |
C15H17IOSi |
Molekulargewicht |
368.28 g/mol |
IUPAC-Name |
(2-iodophenoxy)methyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C15H17IOSi/c1-18(2,13-8-4-3-5-9-13)12-17-15-11-7-6-10-14(15)16/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
VZLUIDAWMZJLIN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(COC1=CC=CC=C1I)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
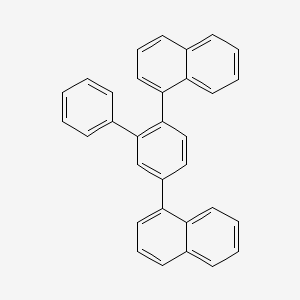
![1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea](/img/structure/B15163457.png)
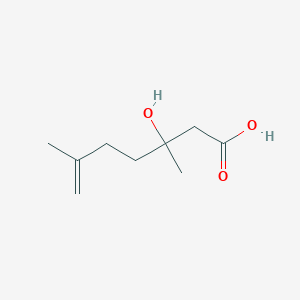
![Phosphonic acid, [(1S)-1-(benzoylamino)-2-phenylethyl]-, diethyl ester](/img/structure/B15163462.png)
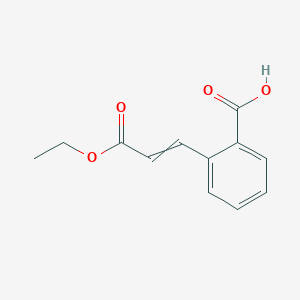
![3-Nitro-6-[2-(quinolin-8-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15163477.png)
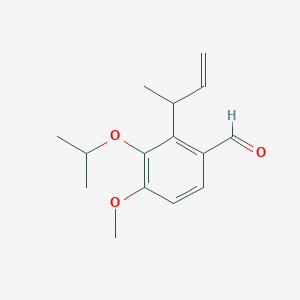
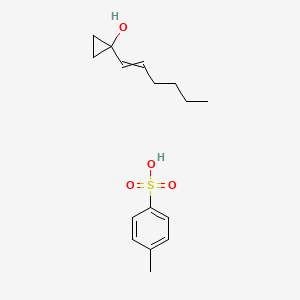
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
![1H-Indole, 2,3-dihydro-2-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B15163511.png)
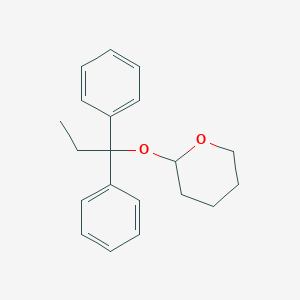
![1-(1-Oxa-2-azaspiro[2.5]octan-2-yl)propan-1-one](/img/structure/B15163523.png)
